molecular formula C20H22FN3O3 B2823106 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 1706322-85-1

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2823106
CAS No.: 1706322-85-1
M. Wt: 371.412
InChI Key: IGXILSJHDQLCJE-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound that features a fluorobenzyl group, a hydroxyethyl group, and an indolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Indolinyl Intermediate Synthesis: The next step is the synthesis of the indolinyl intermediate, which can be achieved through a cyclization reaction.

    Coupling Reaction: The final step involves coupling the fluorobenzyl and indolinyl intermediates with oxalamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide
  • 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
  • 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-24-9-8-14-10-15(4-7-17(14)24)18(25)12-23-20(27)19(26)22-11-13-2-5-16(21)6-3-13/h2-7,10,18,25H,8-9,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXILSJHDQLCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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